

Technical Guide: 1,3-Dipalmitoyl-2-chloropropanediol-d5 (CAS: 1426395-62-1)

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Compound of Interest

Compound Name:	1,3-Dipalmitoyl-2-chloropropanediol-d5
Cat. No.:	B12395052

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,3-Dipalmitoyl-2-chloropropanediol-d5**, a deuterated lipid standard essential for analytical and research applications. The document details its chemical and physical properties, primary applications, and a comprehensive experimental protocol for its use as an internal standard in the analysis of food contaminants.

Core Compound Data

1,3-Dipalmitoyl-2-chloropropanediol-d5 is a synthetic, deuterium-labeled version of the corresponding 2-monochloropropanediol (2-MCPD) diester. The five deuterium atoms on the glycerol backbone provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[\[1\]](#)

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	1426395-62-1	[2] [3] [4]
Molecular Formula	C ₃₅ H ₆₂ D ₅ ClO ₄	[2] [4]
Molecular Weight	592.39 g/mol	[2] [5]
Synonyms	Hexadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester, 1,3-Bispalmitoyl-2-chloropropanediol-d5, PP-2-MCPD-d5	[2]
Appearance	White to off-white solid	[2]
Purity	Typically >95% to ~98% (HPLC, Chemical, Isotopic)	[1] [2] [5]
Melting Point	48-50°C	[2]
Solubility	Chloroform, Ethyl Acetate	[2]
Storage Conditions	Short-term: Room Temperature; Long-term: 2-8°C or 4°C	[2] [3] [5]
Stability	Stable for at least 6 months after receipt when stored correctly.	[2]
Unlabelled CAS	169471-41-4	[5] [6]

Primary Applications in Research

The primary application of **1,3-Dipalmitoyl-2-chloropropanediol-d5** is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of 2- and 3-monochloropropanediol (MCPD) esters in various matrices, most notably in edible oils and fats. [\[1\]](#)[\[6\]](#) MCPD esters are process-induced contaminants that can form during the refining of edible oils and have raised health concerns.[\[6\]](#)

The use of a deuterated internal standard like **1,3-Dipalmitoyl-2-chloropropanediol-d5** is crucial for accurate quantification as it compensates for analyte loss during sample preparation and for matrix effects during analysis.[\[1\]](#)[\[2\]](#)

Additionally, this compound is noted for its potential use in the synthesis of prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Lornoxicam, aiming to enhance their bioavailability.[\[2\]](#) However, detailed public-domain literature on this specific application is scarce.

Experimental Protocols

Quantification of 3-MCPD Esters in Edible Oils using GC-MS

This protocol is a representative method based on established official methods (e.g., AOCS Official Method Cd 29a-13) for the determination of total 3-MCPD from its fatty acid esters in edible oils using **1,3-Dipalmitoyl-2-chloropropanediol-d5** as an internal standard.[\[3\]](#)[\[4\]](#)

Objective: To determine the total concentration of 3-MCPD esters (calculated as free 3-MCPD) in an edible oil sample.

Materials:

- Edible oil sample
- **1,3-Dipalmitoyl-2-chloropropanediol-d5** (Internal Standard)
- Sodium methoxide in methanol
- n-Hexane
- Sodium chloride solution (20%)
- Acetic acid solution
- Phenylboronic acid (PBA) solution in acetone/water
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

Methodology:

- Sample Preparation:
 - Weigh approximately 100 mg of the oil sample into a centrifuge tube.
 - Add a known amount of the internal standard, **1,3-Dipalmitoyl-2-chloropropanediol-d5**, in a suitable solvent.
 - Add sodium methoxide solution to initiate the transesterification of the fatty acid esters.
 - Vortex the mixture and incubate to allow for the release of 3-MCPD and 3-MCPD-d5 from their esterified forms.
- Extraction:
 - Stop the reaction by adding an acidic sodium chloride solution.
 - Add n-hexane to extract the fatty acid methyl esters (FAMEs), which are byproducts of the reaction.
 - Vortex and centrifuge. Remove and discard the upper hexane layer. Repeat this extraction step to ensure complete removal of FAMEs.
- Derivatization:
 - To the remaining aqueous layer containing the free 3-MCPD and 3-MCPD-d5, add the phenylboronic acid (PBA) solution.
 - Incubate the mixture at an elevated temperature (e.g., 90°C) to form the volatile PBA derivatives of 3-MCPD and 3-MCPD-d5.[5]
 - After cooling, add n-hexane to extract the PBA derivatives.
- GC-MS Analysis:
 - Inject an aliquot of the final n-hexane extract into the GC-MS system.

- The GC separates the derivatized analytes. A typical capillary column used is a 5% phenyl, 95% polymethylsiloxane column.[5]
- The mass spectrometer is operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to detect and quantify the characteristic ions of the derivatized 3-MCPD and its deuterated internal standard.[5][7]
- For the PBA derivative of native 3-MCPD, a characteristic transition for quantification in MS/MS is m/z 196 → 147. For the deuterated standard, the transition is m/z 201 → 150.[5]

- Quantification:
 - The concentration of 3-MCPD in the original sample is calculated by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.

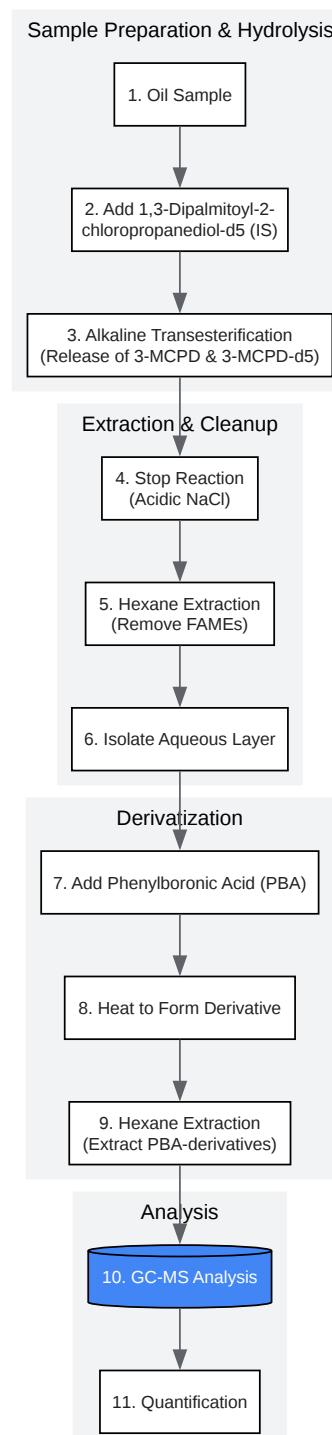
Table 2: Example GC-MS Parameters

Parameter	Setting	Source(s)
Injection Mode	Splitless (1 μL)	[5]
Injector Temp.	250°C	[7]
Carrier Gas	Helium	[7]
Oven Program	Example: 50°C (1 min), ramp to 145°C, hold, ramp to 320°C, hold	[7]
MS Source Temp.	230°C	[7]
MS Transfer Line	250°C	[7]
Ionization Mode	Electron Ionization (EI)	
MS Mode	Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM for MS/MS)	[5][7]

Visualizations

Experimental Workflow

Workflow for 3-MCPD Ester Analysis

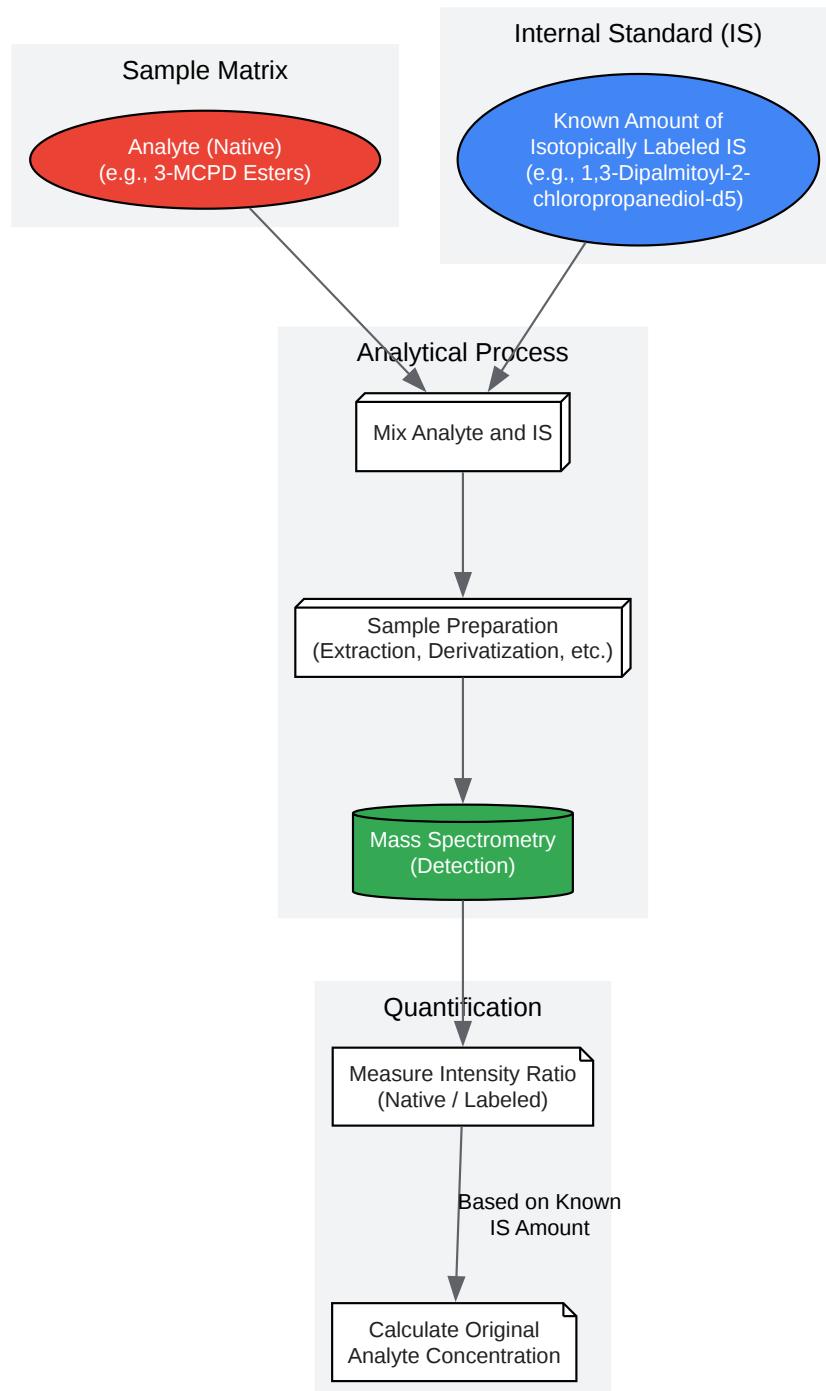


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Caption: General workflow for the analysis of 3-MCPD esters.

Principle of Isotope Dilution Mass Spectrometry

Principle of Isotope Dilution Mass Spectrometry

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Caption: Logical relationship in isotope dilution analysis.

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